3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran
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Overview
Description
3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran is a compound belonging to the naphthopyran family. Naphthopyrans are known for their photochromic properties, meaning they can change color when exposed to light.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran typically involves the condensation of 2-methoxybenzaldehyde with 2-naphthol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include various substituted naphthopyrans, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran has several scientific research applications:
Chemistry: Used as a photochromic material in the study of light-induced molecular switches.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of smart materials, such as photochromic lenses and coatings.
Mechanism of Action
The mechanism of action of 3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran involves a reversible ring-opening reaction upon exposure to light. This reaction converts the colorless naphthopyran into a colored merocyanine dye. The process is driven by the absorption of UV light, which induces a 6π electrocyclic ring-opening reaction. The molecular targets and pathways involved include the interaction with light and the subsequent structural changes in the molecule .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran
- 3,3-Bis(6-methoxybiphenyl-3-yl)-3H-naphtho[2,1-b]pyran
- 3,3-Bis(4’-naphthalenyl)-3H-naphtho[2,1-b]pyran
Uniqueness
3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran is unique due to its specific substitution pattern, which imparts distinct photochromic and fluorescent properties. Compared to other similar compounds, it exhibits faster color fading rates and larger fluorescence quantum yields, making it particularly useful in applications requiring rapid and efficient photochromic responses .
Properties
CAS No. |
28656-24-8 |
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Molecular Formula |
C27H22O3 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
3,3-bis(2-methoxyphenyl)benzo[f]chromene |
InChI |
InChI=1S/C27H22O3/c1-28-25-13-7-5-11-22(25)27(23-12-6-8-14-26(23)29-2)18-17-21-20-10-4-3-9-19(20)15-16-24(21)30-27/h3-18H,1-2H3 |
InChI Key |
VVFUMKJDZQNZMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2(C=CC3=C(O2)C=CC4=CC=CC=C43)C5=CC=CC=C5OC |
Origin of Product |
United States |
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